molecular formula C5H11ClFN B1484622 2-Fluoropent-4-en-1-amine hydrochloride CAS No. 2098024-21-4

2-Fluoropent-4-en-1-amine hydrochloride

Cat. No. B1484622
CAS RN: 2098024-21-4
M. Wt: 139.6 g/mol
InChI Key: HMOHYKMZBUDSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoropent-4-en-1-amine hydrochloride (FPH) is a small molecule that has been used in a wide range of scientific research applications. It is a chiral amine, which means it has two different forms that are mirror images of each other. FPH has been used in a variety of laboratory experiments, including in the synthesis of other compounds, as a catalyst, and as a reagent. It is also used in biochemical and physiological studies, as it has been shown to have a variety of effects on cells and tissues.

Scientific Research Applications

Fluorescence Probing and Detection

2-Fluoropent-4-en-1-amine hydrochloride: is utilized in fluorescence-based assays for the detection and quantitation of amines. It reacts with reagents like fluorescamine to form fluorescent derivatives, which are instrumental in analyzing low molecular weight amines. This application is crucial in biochemistry for detecting proteins in gels and analyzing amino acids via techniques like TLC, HPLC, and capillary electrophoresis .

Chiral Separation Techniques

The compound has applications in chiral separation processes. It can be labeled with fluorescamine and separated using capillary electrophoresis in the presence of hydroxypropyl-β-cyclodextrin. This method is particularly optimized for extraterrestrial exploration, such as analyzing amino acids on Mars .

Green Synthesis of Metallic Nanoparticles

In the field of green chemistry, 2-Fluoropent-4-en-1-amine hydrochloride can be involved in the synthesis of metallic nanoparticles. This process is environmentally friendly and utilizes biological entities or their derivatives, like chitosan, to reduce metal ions to nanoparticles .

Biocatalysis Support

The compound can be used to modify biopolymers like chitosan, which then act as supports for biocatalysts. These modified biopolymers enhance the stability and efficiency of enzymes used in various catalytic reactions .

Drug Delivery Systems

Due to its reactive amine group, 2-Fluoropent-4-en-1-amine hydrochloride can be conjugated to polymers to develop drug delivery systems. The compound can be used to modify the surface of drug carriers, improving their interaction with biological targets .

Analytical Chemistry

In analytical chemistry, the compound’s amine group can react with various analytical reagents, enabling the sensitive detection of other functional groups like carboxylic acids, thiols, and cyanide. This makes it a versatile reagent in chemical analysis .

Protein Concentration Determination

The compound can be used in protocols to determine protein concentrations in solutions. Its reaction with specific reagents results in a fluorescent product proportional to the amount of protein present, allowing for accurate quantification .

Extraterrestrial Exploration

Lastly, the optimized procedures using 2-Fluoropent-4-en-1-amine hydrochloride for amino acid analysis are designed for use in space exploration. The sensitivity and resolution of these methods are crucial for missions that aim to detect life or organic compounds on other planets .

properties

IUPAC Name

2-fluoropent-4-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-2-3-5(6)4-7;/h2,5H,1,3-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOHYKMZBUDSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoropent-4-en-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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